molecular formula C30H39IO2 B12817141 4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene

4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12817141
M. Wt: 558.5 g/mol
InChI Key: SZDFBKXHLOBCBI-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include multiple methyl groups and a hydroxyl group, contributing to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxy-3,5-dimethylphenol with 2-bromo-2-methylbutane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the phenol group, allowing it to act as a nucleophile.

For the synthesis of 1-iodo-2,3,4,5-tetramethylbenzene, iodination of 2,3,4,5-tetramethylbenzene is performed using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. The reaction conditions must be carefully controlled to prevent over-iodination and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert ketones/aldehydes back to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates in the presence of a base.

1-iodo-2,3,4,5-tetramethylbenzene primarily undergoes substitution reactions due to the presence of the iodine atom, which can be replaced by other nucleophiles in the presence of a catalyst or under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenols and benzene derivatives.

Scientific Research Applications

4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol and 1-iodo-2,3,4,5-tetramethylbenzene have numerous applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for their potential therapeutic effects and as building blocks for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of these compounds depends on their specific applications and the reactions they undergo. For example, in biological systems, the hydroxyl group of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol can interact with enzymes and receptors, influencing various biochemical pathways. The iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene can participate in halogen bonding, affecting molecular recognition and binding processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester: Similar in structure but contains a boronic ester group instead of the butyl chain.

    2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane:

    4-Hydroxy-3,5-dimethylacetophenone: Contains a ketone group instead of the butyl chain.

Uniqueness

The uniqueness of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol lies in its specific substitution pattern and the presence of both hydroxyl and butyl groups, which confer distinct reactivity and potential applications. Similarly, 1-iodo-2,3,4,5-tetramethylbenzene’s uniqueness is due to the combination of multiple methyl groups and an iodine atom, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C30H39IO2

Molecular Weight

558.5 g/mol

IUPAC Name

4-[2-(4-hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C20H26O2.C10H13I/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17;1-6-5-10(11)9(4)8(3)7(6)2/h8-11,21-22H,7H2,1-6H3;5H,1-4H3

InChI Key

SZDFBKXHLOBCBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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